(S)-Mapracorat
Descripción general
Descripción
(S)-Mapracorat is a useful research compound. Its molecular formula is C25H26F4N2O2 and its molecular weight is 462.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anti-Inflammatory Effects in Ocular Diseases
(S)-Mapracorat, also known as a selective glucocorticoid receptor agonist (SEGRA), shows significant potential in treating ocular diseases. In a study by Cavet et al. (2010), mapracorat demonstrated potent anti-inflammatory effects in corneal epithelial cells under osmotic stress, a condition mimicking some pathophysiological changes seen in dry eye disease. This indicates its efficacy in potentially treating dry eye disease (Cavet, Harrington, Ward, & Zhang, 2010).
Treatment of Allergic Conjunctivitis
Mapracorat has shown promise in treating allergic conjunctivitis. Baiula et al. (2014) found that mapracorat, when administered in the conjunctival sac of guinea pigs, effectively reduced clinical signs, eosinophil infiltration, and eosinophil peroxidase activity in the conjunctiva. It also decreased conjunctival mRNA levels and protein expression of chemokines CCL5 and CCL11 (Baiula, Bedini, Baldi, Cavet, Govoni, & Spampinato, 2014).
Mechanisms Underlying Anti-Inflammatory Properties
Mapracorat's anti-inflammatory properties are partially mediated by MAP kinase phosphatase-1 (MKP-1), as shown by Vollmer et al. (2012). This study highlights mapracorat’s potential for augmenting endogenous anti-inflammatory regulators, indicating a unique mechanism of action compared to traditional corticosteroids (Vollmer, Stockhausen, & Zhang, 2012).
Pharmacokinetics in Ocular Application
Proksch et al. (2011) explored the ocular pharmacokinetics of mapracorat in rabbits and monkeys. Their research indicates that mapracorat is rapidly absorbed and widely distributed in ocular tissues, suggesting its suitability for various ocular diseases (Proksch, Lowe, & Ward, 2011).
Efficacy in Ocular Allergic Disorders
Mapracorat has shown efficacy in reducing allergic and inflammatory reactions in allergic conjunctivitis. Cavet et al. (2011) demonstrated that mapracorat significantly reduced cytokine release and intercellular adhesion molecule 1 (ICAM-1) in human conjunctival fibroblasts and epithelial cells, supporting its potential use in treating allergic eye disorders (Cavet, Volhejn, Harrington, & Zhang, 2011).
Propiedades
IUPAC Name |
(2S)-1,1,1-trifluoro-4-(5-fluoro-2,3-dihydro-1-benzofuran-7-yl)-4-methyl-2-[[(2-methylquinolin-5-yl)amino]methyl]pentan-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26F4N2O2/c1-15-7-8-18-20(5-4-6-21(18)31-15)30-14-24(32,25(27,28)29)13-23(2,3)19-12-17(26)11-16-9-10-33-22(16)19/h4-8,11-12,30,32H,9-10,13-14H2,1-3H3/t24-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGFOYBQOIPQFY-DEOSSOPVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NCC(CC(C)(C)C3=CC(=CC4=C3OCC4)F)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC[C@@](CC(C)(C)C3=CC(=CC4=C3OCC4)F)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26F4N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.